N-(6-quinoxalinyl)-2-furamide
Description
Contextualization within Fused Heterocyclic Chemistry
N-(6-quinoxalinyl)-2-furamide is a prime example of a molecule derived from the principles of fused heterocyclic chemistry. This branch of chemistry involves the combination of two or more cyclic compounds, where at least one ring contains an atom other than carbon, to create a new, larger structure. In this specific molecule, a furan (B31954) ring is linked to a quinoxaline (B1680401) moiety via an amide bridge.
Quinoxaline itself is a fused heterocycle, composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring. ijpsjournal.comipp.pt The creation of hybrid molecules like this compound is a deliberate strategy in drug discovery. The goal is to integrate the distinct chemical and biological properties of the individual heterocyclic systems into a single molecular entity. This fusion can lead to novel compounds with potentially enhanced efficacy, selectivity, or unique mechanisms of action that differ from the parent molecules. The study of such fused systems allows researchers to explore a vast chemical space and develop new therapeutic agents. nih.govrsc.org
Overview of the Research Significance of Quinoxaline and Furan Derivatives
The scientific interest in this compound is rooted in the extensive and well-documented biological activities of its constituent parts: the quinoxaline and furan scaffolds.
Quinoxaline Derivatives:
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in pharmaceutical research. wisdomlib.orgresearchgate.net The quinoxaline ring system is a versatile scaffold found in various synthetic compounds with a broad spectrum of pharmacological activities. ijpsjournal.comresearchgate.net These activities are a major driver for the synthesis and evaluation of new quinoxaline-based molecules. researchgate.nettsijournals.com The range of applications includes their use as antimicrobial, antiviral, anticancer, and anti-inflammatory agents. wisdomlib.orgresearchgate.netcore.ac.uk For instance, certain synthetic quinoxalines are integral components of antibiotics that inhibit the growth of Gram-positive bacteria and show activity against transplantable tumors. ipp.ptcore.ac.uk
| Biological Activity | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against both Gram-positive and Gram-negative bacteria, as well as exhibiting antifungal properties. | ipp.ptwisdomlib.org |
| Anticancer | Studies have shown significant cytotoxic activity against various cancer cell lines. | wisdomlib.orgnih.gov |
| Antiviral | Activity against various viruses has been reported, with efficacy depending on the specific substitution patterns on the quinoxaline ring. | core.ac.uk |
| Anti-inflammatory | Certain derivatives have demonstrated anti-inflammatory effects. | wisdomlib.org |
| Antimalarial | Some quinoxaline derivatives have shown potential as antimalarial agents. | researchgate.net |
Furan Derivatives:
Furan derivatives represent another important class of heterocyclic compounds with a five-membered aromatic ring containing one oxygen atom. youtube.com This scaffold is present in numerous natural and synthetic compounds with a wide array of biological activities. utripoli.edu.lyutripoli.edu.lyresearchgate.net The inclusion of a furan nucleus is a recognized strategy in the development of new drugs. utripoli.edu.lyresearchgate.net Furan-containing compounds have been investigated for their therapeutic potential in various areas. wisdomlib.org The biological activity of furan derivatives can be significantly influenced by the nature and position of substituents on the furan ring. utripoli.edu.ly
| Biological Activity | Description | Reference |
|---|---|---|
| Antimicrobial | Includes antibacterial, antifungal, and antiviral properties. | utripoli.edu.lywisdomlib.org |
| Anti-inflammatory & Analgesic | Some derivatives have shown potential in reducing inflammation and pain. | utripoli.edu.lyutripoli.edu.ly |
| Anticancer | Certain furan-based compounds have been evaluated for their anticancer properties. | utripoli.edu.lyutripoli.edu.ly |
| Cardiovascular | Some natural and synthetic compounds containing a furan ring exhibit cardiovascular activity. | researchgate.net |
| Anti-ulcer | Specific derivatives have been shown to be beneficial as anti-ulcer agents. | wisdomlib.org |
Rationale for In-depth Academic Investigation of this compound
The primary rationale for the focused academic investigation of this compound stems from the significant and diverse therapeutic potentials of its parent heterocycles. The well-established pharmacological profiles of both quinoxaline and furan derivatives provide a strong foundation for hypothesizing that their combination in a single molecule could lead to a novel compound with unique or enhanced biological activity. ijpsjournal.com
By linking the quinoxaline and furan rings through an amide bond, a new chemical entity is created. This structural modification could result in a synergistic effect, where the combined molecule exhibits properties that are superior to the individual components. The investigation of this compound is therefore a logical step in the exploration of new chemical space for drug discovery. The research into this compound would likely focus on screening for a wide range of biological activities, including but not limited to antimicrobial, anticancer, and anti-inflammatory properties, reflecting the known activities of its constituent parts.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-quinoxalin-6-ylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-13(12-2-1-7-18-12)16-9-3-4-10-11(8-9)15-6-5-14-10/h1-8H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVSOTCJHVKNGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC3=NC=CN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818240 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Synthetic Methodologies and Strategies for N 6 Quinoxalinyl 2 Furamide and Analogues
Foundational Synthetic Pathways to the Furamide Moiety
The formation of the furamide moiety is fundamentally an amidation reaction, which requires the activation of the carboxylic acid group of 2-furoic acid to facilitate its reaction with an amine. 2-furoic acid itself can be synthesized from furfural (B47365) through an oxidation process, such as the Cannizzaro reaction, which yields both 2-furoic acid and furfuryl alcohol. wikipedia.org
A common and effective strategy for creating the furamide linkage is the conversion of 2-furoic acid into a more reactive acyl derivative, such as an acyl chloride. This is typically achieved by treating 2-furoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting furan-2-carbonyl chloride is a highly reactive intermediate that readily undergoes nucleophilic attack by an amine. umich.edu
For instance, furan-2-carbonyl chloride can be prepared by heating a solution of 2-furoic acid in a suitable solvent like benzene (B151609) with thionyl chloride at reflux. umich.edu Once the acid chloride is formed, it can be reacted with the desired amine, in this case, 6-aminoquinoxaline (B194958), to form the target N-(6-quinoxalinyl)-2-furamide. This reaction is often carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct.
Alternative methods for amide bond formation that avoid the generation of highly reactive acyl chlorides involve the use of coupling agents. These reagents activate the carboxylic acid in situ, allowing for a direct reaction with the amine under milder conditions. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions.
Foundational Synthetic Pathways to the Quinoxaline (B1680401) Moiety
The quinoxaline ring system is a bicyclic heterocycle formed by the fusion of a benzene ring and a pyrazine (B50134) ring. The most prevalent methods for its synthesis involve the formation of the pyrazine ring onto a pre-existing benzene derivative. For the synthesis of this compound, the key intermediate is 6-aminoquinoxaline. A known method for preparing this intermediate involves the reaction of 1,2,4-triaminobenzene dihydrochloride (B599025) with glyoxal (B1671930) sodium bisulfite adduct in an aqueous solution of sodium carbonate. chemicalbook.com
Condensation Reactions of ortho-Diamines with Dicarbonyl Compounds
The most classic and widely utilized method for synthesizing the quinoxaline scaffold is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. sapub.org This versatile reaction allows for the creation of a wide array of substituted quinoxalines by varying the substituents on both the diamine and the dicarbonyl compound.
The reaction typically proceeds by refluxing the two components in a solvent such as ethanol (B145695) or acetic acid. sapub.org For unsubstituted quinoxaline, ortho-phenylenediamine is reacted with glyoxal. To produce substituted quinoxalines, substituted ortho-phenylenediamines and various α-dicarbonyl compounds (e.g., benzil (B1666583), 2,3-butanedione) are used. The mechanism involves a two-step condensation-cyclization process, forming the pyrazine ring. While effective, traditional approaches often require elevated temperatures and extended reaction times. sapub.org
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Reference |
| o-Phenylenediamine (B120857) | Glyoxal | Acetonitrile, Ni-nanoparticles | Quinoxaline | sapub.org |
| o-Phenylenediamine | 2-Oxopropionaldehyde | DMF | 2-Methyl-quinoxaline | sapub.org |
| 1,2,4-Triaminobenzene | Glyoxal | Aqueous Na₂CO₃ | 6-Aminoquinoxaline | chemicalbook.com |
Oxidative Cyclization Routes for Quinoxaline Ring Formation
Oxidative cyclization methods provide an alternative pathway to quinoxalines, often starting from precursors that are not 1,2-dicarbonyl compounds. These reactions involve an in-situ oxidation step to generate the necessary functionality for cyclization. For example, α-hydroxy ketones can be used in place of 1,2-dicarbonyls. In this case, an oxidizing agent is required to convert the α-hydroxy ketone to the corresponding dicarbonyl intermediate, which then condenses with the ortho-diamine.
Another important oxidative route is the reaction of ortho-phenylenediamines with α-haloketones, such as phenacyl bromides. This reaction proceeds through an initial nucleophilic substitution, followed by an oxidative cyclization to form the quinoxaline ring. Some protocols achieve this transformation without the need for an external catalyst, using green solvents like water or ethanol under reflux conditions. This approach is valuable for synthesizing 2-substituted or 2,3-disubstituted quinoxalines.
A notable development in this area is the tandem oxidative azidation/cyclization of N-arylenamines. This method uses (diacetoxyiodo)benzene (B116549) as an oxidant to achieve the synthesis of quinoxalines from simpler aniline (B41778) derivatives under mild conditions, representing a modern approach to forming the heterocyclic core. wikipedia.org
Advanced and Green Chemistry Approaches in Compound Synthesis
In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic protocols. These "green chemistry" approaches aim to reduce waste, minimize energy consumption, and use less hazardous materials.
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve product yields. nih.gov The synthesis of quinoxalines via the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds is particularly well-suited to microwave heating.
These reactions can often be performed under solvent-free conditions, which is a major advantage from an environmental standpoint. For example, neat reactants can be mixed with a solid support catalyst, such as acidic alumina (B75360), and subjected to microwave irradiation for a few minutes to afford the quinoxaline product in high yield. This methodology avoids the use of volatile and often toxic organic solvents and simplifies the product purification process.
| Diamine | Dicarbonyl | Conditions | Yield | Time | Reference |
| Benzene-1,2-diamine | Benzil | Acidic Alumina, MW | 96% | 3 min | |
| 4-Methylbenzene-1,2-diamine | Benzil | Acidic Alumina, MW | 96% | 3 min | |
| Benzene-1,2-diamine | Benzil | Solvent-free, MW | 65% | 3 min |
Reactions in Aqueous Media
Water is considered the ultimate green solvent due to its non-toxicity, non-flammability, and abundance. Performing organic reactions in water is a key goal of green chemistry. The synthesis of quinoxalines has been successfully achieved in aqueous media, often facilitated by a catalyst.
For example, the condensation of o-phenylenediamines and α-dicarbonyl compounds can be carried out in water using a catalytic amount of iodine or a biodegradable ionic liquid like [C8dabco]Br. These methods offer high yields, simple product isolation, and the potential for catalyst recycling, making them environmentally and economically attractive alternatives to traditional solvent-based syntheses.
Catalytic Methodologies in Heterocycle Construction
The synthesis of the quinoxaline core, a critical component of this compound, is most commonly achieved through the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. sapub.org While this classic method can be performed in refluxing ethanol or acetic acid, modern approaches have introduced a variety of catalysts to improve efficiency, reduce reaction times, and operate under milder conditions. sapub.org
A range of catalysts has been successfully employed for quinoxaline synthesis, demonstrating the versatility of this transformation. sapub.org For instance, a green and efficient procedure utilizes phenol (B47542) (20 mol%) as a catalyst in water at room temperature. sapub.org Other methodologies have employed catalysts such as copper sulphate pentahydrate, cerium (IV) ammonium (B1175870) nitrate, and iodine under various conditions. sapub.org The use of heterogeneous catalysts is particularly advantageous for their ease of separation and potential for recycling. Alumina-supported heteropolyoxometalates, such as CuH₂PMo₁₁VO₄₀ on alumina, have proven to be highly active, facilitating the reaction at room temperature with excellent yields. nih.gov The reaction using this catalyst system with o-phenylenediamine and benzil in toluene (B28343) achieves a 92% yield in just two hours. nih.gov
Recent advancements have also explored novel catalytic systems. Palladium-catalyzed hydrogenative annulation of catechols and nitroarylamines provides a straightforward route to quinoxaline derivatives without the need for pre-functionalization. rsc.org Furthermore, inexpensive and readily available metal salts like CrCl₂·6H₂O, PbBr₂, and CuSO₄·5H₂O have been identified as effective catalysts that are insoluble in ethanol, creating a heterogeneous system that simplifies catalyst recovery. orientjchem.org Nickel-catalyzed systems have also been developed for the synthesis of quinoxalines via double dehydrogenative coupling, offering an eco-friendly process at mild temperatures. organic-chemistry.org A summary of various catalytic systems is presented below.
Interactive Data Table: Catalytic Systems for Quinoxaline Synthesis
| Catalyst System | Key Features | Typical Conditions | Reference |
|---|---|---|---|
| Phenol | Green, efficient, organic catalyst | Room temperature, water | sapub.org |
| Alumina-Supported Heteropolyoxometalates | Heterogeneous, recyclable, high yield | Room temperature, toluene | nih.gov |
| CrCl₂·6H₂O, PbBr₂, CuSO₄·5H₂O | Inexpensive, solid, insoluble in ethanol | Acidic conditions, ethanol | orientjchem.org |
| Palladium | Direct synthesis from catechols | Hydrogenative annulation | rsc.org |
| Nickel | Eco-friendly, mild temperature | Double dehydrogenative coupling | organic-chemistry.org |
| Natural Deep Eutectic Solvents (NADESs) | Green medium, fast reaction, room temperature | Choline chloride/water | rsc.org |
Ultrasound-Mediated Synthesis of Related Furamide Derivatives
Ultrasound-assisted synthesis has emerged as a powerful green chemistry tool, accelerating chemical reactions and often improving yields. mdpi.comnih.gov The physical phenomena underlying sonochemistry, namely acoustic cavitation, create localized hot spots with extreme temperatures and pressures, which can dramatically enhance reaction rates. nih.gov This technology has been successfully applied to the synthesis of a wide array of heterocyclic compounds, suggesting its potential for the efficient production of furamide derivatives. mdpi.com
For example, ultrasound irradiation has been used for the catalyst-free, multi-component synthesis of dihydroquinolines in water, achieving high yields (90–97%) in just one hour at 60°C. mdpi.com Similarly, the synthesis of 2-substituted benzofurans has been accomplished using an ultrasound-assisted one-pot methodology involving sequential coupling reactions. nih.gov Other examples include the synthesis of dihydropyrano[2,3-c]pyrazoles and pyrazoline derivatives under sonochemical conditions, which often proceed rapidly and in high yield without the need for extensive purification. mdpi.comresearchgate.net A study on the synthesis of amidino pyrazolines showed that new compounds could be synthesized in 15-83% yield after just 30 minutes of sonication. researchgate.net These examples highlight the utility of ultrasound in promoting the construction of both furan (B31954) and other heterocyclic ring systems relevant to this compound.
Data Table: Examples of Ultrasound-Assisted Heterocycle Synthesis
| Heterocycle Class | Methodology | Key Advantages | Reference |
|---|---|---|---|
| Dihydroquinolines | Catalyst-free, multi-component reaction in water | High yields (90-97%), short reaction time (1 hr) | mdpi.com |
| 2-Substituted Benzofurans | One-pot, sequential C-C/C-O bond formation | Good yields, efficient | nih.gov |
| Amidino Pyrazolines | Cyclocondensation under sonication | Rapid (30 min), good yields (15-83%) | researchgate.net |
| Rhodanine Derivatives | Multi-component reaction in water | High yields, very short reaction time (3-5 min) | mdpi.com |
Strategic Derivatization for Structural Diversification
To explore the structure-activity relationships and develop analogues with tailored properties, strategic derivatization of the parent this compound scaffold is essential. nih.gov Modifications can be targeted at two primary locations: the furan-2-carboxamide linkage and the quinoxaline ring system.
Modifications at the Furan-2-carboxamide Linkage
The furan-2-carboxamide moiety offers multiple points for structural modification. A diversity-oriented synthesis approach allows for the bioisosteric replacement of the furanone ring with a furan-2-carboxamide group to explore its impact on biological activity. nih.gov Further diversification can be achieved by altering the amide linker itself. For instance, the amide bond can be replaced with other functional groups like N-acylcarbohydrazides or a triazole ring, which can be formed using a convergent tactic involving a click chemistry reaction. nih.gov
Another strategy involves modifications to the furan ring. Research on related furan-2-carboxaldehydes has shown that incorporating Michael acceptor reactive centers can lead to compounds with specific biological activities. nih.govresearchgate.net This suggests that introducing substituents onto the furan ring of this compound could yield novel derivatives. The synthesis of various furan-2-carboxamide derivatives is often achieved by first activating the furoic acid, for example with thionyl chloride or 1,1'-carbonyldiimidazole (B1668759) (CDI), followed by reaction with the desired amine. nih.govresearchgate.net
Functionalization of the Quinoxaline Ring System
Direct C-H functionalization represents a modern and efficient strategy for modifying the quinoxaline core. mdpi.com Although much of the research focuses on quinoxalin-2(1H)-ones, the principles are applicable to the quinoxaline ring. mdpi.com These methods, often employing heterogeneous catalysts, can be used to introduce groups like hydroxyls or aryl moieties onto the ring system. mdpi.com A novel functionalization approach has been developed to modify the quinoxaline core with carbazole (B46965) donors and cyano acceptors, yielding materials with interesting photophysical properties like thermally activated delayed fluorescence (TADF). rsc.org This highlights the potential for tuning the electronic and photophysical characteristics of this compound analogues through targeted substitution on the quinoxaline ring.
Spectroscopic and Structural Characterization in Research Endeavors
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Molecular Architecture Determination
No published ¹H NMR or ¹³C NMR data for N-(6-quinoxalinyl)-2-furamide were found. In a hypothetical analysis, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the quinoxaline (B1680401) and furan (B31954) rings, as well as a characteristic signal for the amide (N-H) proton. The coupling patterns and chemical shifts of these protons would be crucial for confirming the substitution pattern. Similarly, the ¹³C NMR spectrum would provide key information on the carbon skeleton of the molecule. Without experimental data, a data table of chemical shifts and coupling constants cannot be generated.
Mass Spectrometry (MS) and Infrared (IR) Spectroscopy for Structural Elucidation
Specific mass spectrometry data, which would confirm the molecular weight and provide insights into the fragmentation pattern of this compound, is not available in the public domain.
Likewise, no specific Infrared (IR) spectroscopy data has been reported. An anticipated IR spectrum would likely exhibit characteristic absorption bands for the N-H stretching of the amide group, the C=O stretching of the amide, and various C=C and C=N stretching vibrations from the aromatic quinoxaline and furan rings. A data table of characteristic IR absorption bands cannot be compiled without experimental results.
X-ray Diffraction Analysis for Crystalline Material Structures
There are no published studies on the single-crystal X-ray diffraction of this compound. Such an analysis would provide definitive proof of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. Without this research, it is not possible to provide crystallographic data such as unit cell dimensions, space group, or a table of selected bond lengths and angles.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure of a molecule. researchgate.netnih.gov These calculations can determine the distribution of electrons within the molecule and identify the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO gap are crucial indicators of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. researchgate.netscispace.com
For quinoxaline (B1680401) derivatives, DFT studies have been utilized to investigate their electronic properties. researchgate.net The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate an electron, while the LUMO is the orbital to which an electron is most easily added, indicating the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a measure of the molecule's excitability and chemical stability. researchgate.net A smaller gap generally suggests a more reactive molecule.
Table 1: Hypothetical Electronic Properties of N-(6-quinoxalinyl)-2-furamide
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | (e.g., -6.5 eV) | Indicates electron-donating capacity |
| LUMO Energy | (e.g., -2.0 eV) | Indicates electron-accepting capacity |
| HOMO-LUMO Gap | (e.g., 4.5 eV) | Relates to chemical reactivity and stability |
Note: The values in this table are illustrative and would need to be confirmed by specific quantum chemical calculations for this compound.
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular modeling and docking are powerful computational tools used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein target. nih.govlew.ro This information is invaluable in drug discovery for identifying potential therapeutic targets and understanding the mechanism of action. kit.edu
For quinoxaline derivatives, molecular docking studies have been performed to investigate their interactions with various biological targets, including enzymes and receptors. nih.govnih.gov The process involves generating a three-dimensional model of the ligand, this compound, and placing it into the binding site of a protein of interest. A scoring function is then used to estimate the binding affinity, often expressed as a docking score or binding energy in kcal/mol. nih.govnih.gov Lower binding energies generally indicate a more favorable interaction. lew.ro
A typical docking study for this compound would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and specific amino acid residues in the protein's active site. researchgate.net For instance, the nitrogen atoms of the quinoxaline ring and the amide group could act as hydrogen bond acceptors, while the aromatic rings could engage in hydrophobic and pi-stacking interactions.
Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target
| Parameter | Result | Details |
| Binding Affinity | (e.g., -8.5 kcal/mol) | Indicates strong theoretical binding to the target. |
| Interacting Residues | (e.g., Lys72, Glu91, Leu148) | Specific amino acids in the binding pocket involved in interactions. |
| Types of Interactions | Hydrogen bond with Lys72, Hydrophobic interaction with Leu148 | Describes the nature of the forces stabilizing the ligand-protein complex. |
Note: This table presents hypothetical data. Actual results would depend on the specific protein target and the docking software used.
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling
Chemoinformatics applies computational methods to analyze chemical data, while Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. eurekaselect.comgenexplain.com QSAR models are built using a set of compounds with known activities and a variety of molecular descriptors. analchemres.org These models can then be used to predict the activity of new, untested compounds. nih.govnih.gov
QSAR studies on quinoxaline derivatives have employed various descriptors to correlate their structural features with activities such as anticancer and antimicrobial effects. nih.goveurekaselect.com These descriptors can be categorized as constitutional, topological, geometrical, and electronic. researchgate.netyoutube.com
A QSAR study involving this compound would begin with the calculation of a wide range of molecular descriptors. These could include properties like molecular weight, logP (lipophilicity), topological surface area, and quantum chemical descriptors like HOMO and LUMO energies. researchgate.net Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that links these descriptors to a specific biological activity.
Table 3: Examples of Descriptors for QSAR Modeling of this compound
| Descriptor Class | Example Descriptor | Information Encoded |
| Constitutional | Molecular Weight | Size of the molecule |
| Topological | Wiener Index | Branching of the molecular skeleton |
| Physicochemical | LogP | Lipophilicity and water solubility |
| Electronic | Dipole Moment | Polarity of the molecule |
Conformational Analysis and Exploration of Energy Landscapes
The three-dimensional conformation of a molecule is crucial for its interaction with biological targets. Conformational analysis involves identifying the stable conformations (low-energy states) of a molecule and the energy barriers between them. rsc.org This is often visualized as a potential energy surface (PES), which maps the potential energy of the molecule as a function of its geometric parameters, such as dihedral angles. researchgate.net
For a flexible molecule like this compound, which has rotatable bonds between the furan (B31954) and amide groups, and the amide and quinoxaline groups, multiple conformations are possible. researchgate.net A computational conformational search would systematically rotate these bonds and calculate the energy of each resulting conformer. This would reveal the most stable conformations and the energy required to transition between them. Understanding the preferred conformation in solution is critical for interpreting its biological activity.
Analysis of Excited Electronic States (e.g., Natural Transition Orbital (NTO) Analysis)
The study of excited electronic states is essential for understanding a molecule's photophysical properties, such as its absorption and emission of light. diva-portal.orgnih.govnih.gov Time-dependent DFT (TD-DFT) is a common method for calculating excited state energies and properties. Natural Transition Orbital (NTO) analysis is a technique used to simplify the description of electronic transitions. researchgate.netq-chem.com
NTO analysis transforms the canonical molecular orbitals into a more compact and chemically intuitive representation of the "hole" (the orbital from which the electron is excited) and the "electron" (the orbital to which the electron is excited). This provides a clear picture of the charge redistribution that occurs upon electronic excitation. For this compound, NTO analysis could be used to characterize its UV-Vis absorption bands, for example, by identifying them as π-π* or n-π* transitions and determining the degree of charge transfer character.
Exploration of Biological Activities and Underlying Mechanisms Pre Clinical Focus
Investigations of Antimicrobial Efficacy and Mechanistic Pathways
Quinoxaline (B1680401) derivatives have demonstrated significant potential as antimicrobial agents, with various substitutions on the core structure modulating their activity against a range of pathogens. nih.govrsc.org
Antibacterial Activity and Cellular Targets
The quinoxaline framework is a foundational element in the development of new antibacterial agents. Research into quinoxaline-carboxamides has revealed that their efficacy is highly dependent on the nature of the substituent groups. For instance, a study on quinoxaline-5-carboxamide derivatives found that compounds featuring fluoro-substituted phenyl groups, as well as cyclic and aliphatic chains, exhibited excellent antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net Symmetrically disubstituted quinoxalines have also been shown to possess significant antibacterial properties against strains like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. nih.gov
The mechanism of action for some quinoxaline 1,4-dioxide derivatives is linked to the generation of free radicals under bio-reduction, which leads to DNA damage in bacterial cells. mdpi.com This DNA-damaging potential highlights a key pathway for their bactericidal effects. While specific studies on the cellular targets of N-(6-quinoxalinyl)-2-furamide are not available, the general findings for related carboxamide derivatives suggest that its activity would likely involve membrane disruption or interference with intracellular processes like DNA replication.
| Compound Class | Test Organism | Reported Activity | Source |
|---|---|---|---|
| Quinoxaline-5-carboxamides (with Fluoro substituent) | E. coli, P. aeruginosa, S. aureus, S. pyogenes | Demonstrated excellent antibacterial activity. | researchgate.net |
| Symmetrically disubstituted quinoxalines | S. aureus, B. subtilis, E. coli | Displayed the most significant antibacterial activity among tested derivatives. | nih.gov |
| Quinoxaline 1,4-dioxide derivatives | M. smegmatis, M. tuberculosis | Derivative 4 showed MICs of 1.25 and 4 μg/mL, respectively, acting as a DNA-damaging agent. | mdpi.com |
| Trisubstituted quinoxalines (with anilino or phenylthio groups) | General Bacteria | Showed good to moderate antibacterial activity. | nih.gov |
Antifungal and Antiviral Activity Modalities
Antifungal Activity: The quinoxaline scaffold is also a promising basis for the development of antifungal agents. Various derivatives have shown considerable activity against pathogenic fungi. For example, certain quinoxaline derivatives have been effective against plant pathogenic fungi like Rhizoctonia solani, with some compounds showing higher potency than the commercial fungicide azoxystrobin. rsc.org In the context of human pathogens, novel quinoxaline derivatives such as 3-hydrazinoquinoxaline-2-thiol (B1673409) have demonstrated promising antifungal and anti-inflammatory activity against multiple Candida species, including C. albicans, C. glabrata, and C. parapsilosis. nih.govnih.gov The activity of these compounds underscores the potential of the quinoxaline core in combating fungal infections.
Antiviral Activity: Quinoxaline derivatives are recognized as promising candidates for antiviral therapies, particularly against influenza viruses. nih.gov A key mechanism involves the targeting of the non-structural protein 1 (NS1) of the influenza A virus. The N-terminal domain of the NS1A protein forms a structure with a deep cavity at the center of its double-stranded RNA (dsRNA)-binding surface. nih.gov Small molecules with a planar polyaromatic system, like quinoxaline, are well-suited to fit into this cavity, thereby blocking the dsRNA binding function of NS1 and inhibiting viral replication. nih.gov Notably, research has indicated that 2,3,6-trisubstituted quinoxalines, particularly those with furan-containing substitutions, have yielded compounds with valuable antiviral activity, suggesting a plausible mechanism of action for this compound. nih.gov
Anticancer Research: Cellular Cytotoxicity and Apoptosis Induction
The development of quinoxaline-based compounds as chemotherapeutic agents is an active area of research, with many derivatives showing potent cytotoxic effects against various cancer cell lines. nih.gov
Evaluation of Cytotoxic Effects in In Vitro Cellular Models
Numerous studies have evaluated the cytotoxic potential of novel quinoxaline derivatives against human cancer cell lines. For example, newly synthesized quinoxaline derivatives have been tested against HCT116 (colon carcinoma), HepG2 (liver carcinoma), and MCF-7 (breast adenocarcinoma) cell lines, with several compounds exhibiting promising activity. nih.gov In some cases, these compounds have shown high selectivity, being significantly more toxic to cancer cells than to normal cells like the WI-38 fibroblast cell line. nih.gov The presence of different moieties, such as amide, sulphonamide, and urea (B33335), on the quinoxaline scaffold can significantly influence this cytotoxic potential. nih.gov The furanoic lipid F-6, which contains a furan (B31954) ring similar to the 2-furamide (B1196590) portion of the target compound, has been shown to kill leukemic K-562 and breast MDA MB-231 cancer cells by suppressing proliferation and inducing apoptosis. nih.gov
| Compound Series | Cell Line | Result (IC50 in µM) | Source |
|---|---|---|---|
| New quinoxaline derivatives (VIIIa, VIIIc, VIIIe, XVa) | HCT116 (Colon) | Active, specific values vary by compound. | nih.gov |
| HepG2 (Liver) | Active, specific values vary by compound. | ||
| MCF-7 (Breast) | Active, specific values vary by compound. | ||
| Compound VIIIa | WI-38 (Normal Fibroblast) | 126.19 | nih.gov |
| Compound XVa | WI-38 (Normal Fibroblast) | 163.6 | nih.gov |
Molecular Interactions Mediating Antiproliferative Mechanisms (e.g., dsRNA binding)
The antiproliferative activity of quinoxaline derivatives is mediated by several molecular mechanisms. As discussed in the antiviral context, one of the most relevant potential mechanisms for this compound is the interaction with dsRNA-binding proteins. The ability of planar quinoxaline structures to intercalate into or bind to the grooves of nucleic acid structures is a key feature. The inhibition of the viral NS1A protein by binding to its dsRNA-binding domain is a prime example of this interaction disrupting cellular processes essential for pathogen proliferation. nih.gov
Beyond this, another major mechanism for the anticancer effects of quinoxalines is the inhibition of various protein kinases. nih.gov Many quinoxaline derivatives function as selective ATP-competitive inhibitors of kinases that are crucial for cancer cell growth and survival, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Epidermal Growth Factor Receptor (EGFR). nih.govwikipedia.org Quinoxalines have also been found to induce apoptosis, or programmed cell death, as a primary mechanism for their anticancer activity. nih.govnih.gov
Antiparasitic Investigations: Modulation of Protozoan Pathogens
Quinoxaline derivatives are a class of compounds with significant interest for their activity against a variety of protozoan parasites, including those that cause malaria, leishmaniasis, and Chagas disease. nih.govnih.govnih.gov The introduction of an amide group to the quinoxaline core is a strategy that has been explored to enhance antiparasitic activity. nih.gov
Specifically for a compound structurally analogous to this compound, research has provided direct insight. In a study exploring derivatives of a potent anti-schistosomal and anti-plasmodial lead compound (compound 22), which has a nitro group at the C6 position, a modification was made to create compound 22f. plos.orgbiorxiv.org In compound 22f, the C6 nitro group was replaced with an N-furan-2-carboxamide group, a structure identical to that of this compound attached to the specific quinoxaline core of the study. This single modification was reported to have "greatly diminished activity" against both the 3D7 and the multi-drug resistant Dd2 strains of Plasmodium falciparum, the parasite responsible for malaria. biorxiv.org
While this specific finding indicates poor anti-plasmodial activity for this particular scaffold, other quinoxaline amide derivatives have shown more promising results against other parasites. For example, certain 1,4-di-N-oxide quinoxaline derivatives with amide side chains have demonstrated potent activity against Leishmania infantum and Leishmania amazonensis. nih.govnih.gov Similarly, other derivatives have been identified as potential inhibitors of Trypanosoma cruzi trypanothione (B104310) reductase, an essential enzyme for the parasite that causes Chagas disease. nih.gov This suggests that while the this compound substitution was not effective in one anti-malarial series, the broader class of quinoxaline amides remains a viable area for antiparasitic drug discovery.
Enzyme and Receptor Binding Studies
The biological activity of a compound is often intrinsically linked to its ability to interact with and modulate the function of specific enzymes and receptors.
Quinoxaline derivatives have been identified as potent inhibitors of various key enzymatic pathways in parasites, a mechanism that is crucial for the development of new anti-parasitic drugs. researchgate.net
Trypanothione Reductase (TR): In Trypanosoma cruzi, the causative agent of Chagas disease, certain quinoxaline 1,4-di-N-oxide derivatives have been identified as inhibitors of trypanothione reductase (TR), an enzyme essential for the parasite's survival. researchgate.net One study identified a lead compound that inhibits TR in a non-competitive manner. researchgate.net
Cathepsins: In the liver fluke Fasciola hepatica, hybrid molecules of flavonoids and quinoxaline 1,4-di-N-oxides have demonstrated the ability to inhibit cathepsin Ls, which are crucial proteases for the parasite. nih.gov
Malarial Protease PfSUB1: A screening of the "Malaria Box" collection of compounds identified 2,3-bis(phenylamino)quinoxalines as inhibitors of the Plasmodium falciparum subtilisin-like serine protease-1 (PfSUB1), an enzyme critical for the parasite's life cycle. nih.gov
Triosephosphate Isomerase (TIM): Esters of quinoxaline-1,4-di-N-oxide derivatives have been evaluated for their inhibitory activity against triosephosphate isomerase (TIM) in Taenia crassiceps, a model for cysticercosis.
Table 1: Investigated Enzymatic Inhibition by Quinoxaline Derivatives
| Enzyme Target | Parasite | Type of Quinoxaline Derivative | Finding | Citation |
| Trypanothione Reductase | Trypanosoma cruzi | Quinoxaline 1,4-di-N-oxide derivatives | Non-competitive inhibition | researchgate.net |
| Cathepsin Ls | Fasciola hepatica | Flavonoid-quinoxaline 1,4-di-N-oxide hybrids | Inhibition of essential proteases | nih.gov |
| PfSUB1 | Plasmodium falciparum | 2,3-bis(phenylamino)quinoxalines | Inhibition of a key malarial protease | nih.gov |
| Triosephosphate Isomerase | Taenia crassiceps | Esters of quinoxaline-1,4-di-N-oxide | Potential for selective inhibition |
The furan-2-carboxamide moiety, a key structural feature of this compound, has been identified in a novel series of nonpeptide Gonadotropin-Releasing Hormone (GnRH) receptor antagonists. This class of compounds demonstrated potent antagonism of the GnRH receptor, which is a key regulator of the reproductive system. A notable advantage of these furan-2-carboxamide derivatives was the lack of species-dependent selectivity, allowing for more versatile pre-clinical testing.
Other Emerging Mechanistic Biological Investigations
The diverse biological activities of quinoxaline derivatives extend to interactions with the central nervous system.
Several studies have explored the neuropharmacological and neuroprotective effects of quinoxaline derivatives. Research has shown that some of these compounds can exhibit sedative, anticonvulsant, and anxiolytic effects in animal models. nih.gov Furthermore, certain 6-aminoquinoxaline (B194958) derivatives have been investigated for their neuroprotective effects on dopaminergic neurons, with one compound, in particular, showing potential to attenuate neurodegeneration in a mouse model of Parkinson's disease. nih.gov The mechanism for this neuroprotection was partly attributed to the activation of ryanodine (B192298) receptor channels in the endoplasmic reticulum. nih.gov
Structure Activity Relationship Sar Derivation and Molecular Design Principles
Correlating Structural Variations with Biological Potency and Selectivity
The potency and selectivity of quinoxaline (B1680401) derivatives are highly dependent on their substitution patterns. Research into related molecular frameworks, such as naphtho[1,2-b]furan-2-carboxamides and other quinoxalinones, provides valuable insights into these relationships. For instance, in a series of naphtho[1,2-b]furan-2-carboxamide derivatives designed as Melanin Concentrating Hormone Receptor 1 (MCH-R1) antagonists, the introduction of specific substituents dramatically influenced binding affinity. jst.go.jp
The unsubstituted phenyl derivative (9c) showed a binding affinity (IC₅₀) of 150 nM. jst.go.jp Adding a p-cyano group (9g) increased this affinity 15-fold to 10 nM, while a 4-pyridinyl group (10b) resulted in the most potent binding at 3 nM. jst.go.jp Conversely, moving substituents from the para to the meta position led to a significant decrease in binding to MCH-R1. jst.go.jp
Similarly, in the development of dual inhibitors for bromodomain-containing protein 4 (BRD4) and cyclin-dependent kinase 9 (CDK9), modifications to a 6-(pyrimidin-2-ylamino)-3,4-dihydroquinoxalin-2(1H)-one core demonstrated how structural changes affect potency against different targets. nih.gov
Table 1: Biological Potency of Selected Quinoxaline Derivatives
| Compound | Target | Potency (IC₅₀) |
|---|---|---|
| 40 | BRD4 | 12.7 nM |
| 40 | CDK9 | 22.4 nM |
Data sourced from a study on polypharmacological inhibitors of BET and kinases. nih.gov
These examples underscore a critical principle: minor structural alterations, such as the position or electronic nature of a substituent, can profoundly impact biological activity and target selectivity.
Role of the Quinoxaline Core in Modulating Bioactivity
The quinoxaline ring, a fusion of benzene (B151609) and pyrazine (B50134) rings, is a privileged scaffold in medicinal chemistry. nih.govcore.ac.uk It is considered a bioisostere of naphthalene, quinoline, and benzothiophene, and its nitrogen atoms play a key role in stabilizing ion radical species. core.ac.uk This core structure is integral to a wide array of compounds with diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. sapub.orgresearchgate.netmdpi.comontosight.ai
The quinoxaline nucleus serves as a foundational structure for assembling new compounds and its modification can lead to a broad spectrum of biomedical applications. nih.govcore.ac.uk For example, the chemical structure of N-(2,3-di-2-furyl-6-quinoxalinyl)-1-azepanecarboxamide consists of a quinoxaline core substituted with two furan (B31954) rings and an azepane ring linked via a carboxamide group, with the quinoxaline component being significant for its potential biological activities. ontosight.ai The development of quinoxaline urea (B33335) analogs as inhibitors of IKKβ phosphorylation for pancreatic cancer therapy further highlights the core's importance as a therapeutic scaffold. nih.gov Its ability to interact with various biological targets through mechanisms like DNA intercalation and enzyme inhibition makes it a versatile component in drug design. researchgate.net
Influence of the Furan-2-carboxamide Moiety on Binding Affinity and Target Recognition
The furan-2-carboxamide moiety is a significant pharmacophore that influences how a molecule binds to its biological target. In studies on antibiofilm agents, the furan-2-carboxamide group was used as a bioisosteric replacement for a furanone ring to explore its effect on biological activity against P. aeruginosa. nih.govresearchgate.net This substitution resulted in carbohydrazide (B1668358) and triazole derivatives with significant antibiofilm properties, suggesting the furan-2-carboxamide moiety effectively mimics the binding mode of related furanones within the LasR protein. nih.govresearchgate.net
Molecular docking studies have proposed that carbohydrazides containing this moiety share a similar binding mode to related furanones inside the LasR receptor, achieving an excellent docking score. nih.gov This indicates that the furan-2-carboxamide group is crucial for target recognition and binding affinity. Its replacement of other chemical groups, like oxadiazole, has been noted to affect potency, underscoring its essential role in molecular interactions. vulcanchem.com Furthermore, furan/thiophene-2-carboxamide derivatives have been investigated for various enzyme inhibitory activities, demonstrating the versatility of this moiety in interacting with different biological targets. researchgate.net
Impact of Peripheral Substituents and Linkers on Molecular Interactions
Peripheral substituents and linkers attached to the core scaffold of N-(6-quinoxalinyl)-2-furamide play a pivotal role in fine-tuning molecular interactions and biological activity. The nature and position of these substituents can drastically alter a compound's potency.
Key findings on the impact of peripheral groups include:
Electron-withdrawing vs. Electron-donating Groups: In quinoxaline sulfonamide derivatives, the presence of electron-withdrawing groups (EWGs) on the phenyl ring was associated with the highest antibacterial activity, while electron-donating groups (EDGs) led to moderate or low activity. mdpi.com
Halogenation: The introduction of halogen atoms like fluorine and chlorine often enhances biological potency. In studies of naphtho[1,2-b]furan-2-carboxamides, adding p-fluoro and p-chloro groups resulted in a large increase in MCH-R1 binding affinity. jst.go.jp However, incorporating more than one halogen on the phenyl ring of certain thiazole-phenyl moieties led to a dramatic loss of activity, indicating a delicate balance is required. nih.gov
Positional Isomerism: The location of a substituent is critical. Moving chloro and cyano substituents from the para to the meta position on a phenyl ring caused a significant decrease in binding affinity to MCH-R1. jst.go.jp
Linker Length: The length of the linker connecting different parts of a molecule can be crucial. Studies on MCH-R1 antagonists investigated the effects of linker length between the core and piperidinylphenyl moieties, indicating its importance in achieving optimal orientation within the binding site. jst.go.jp
Heteroaromatic Moieties: Replacing aryl groups with heteroaromatic moieties can significantly boost potency. The substitution with a 4-pyridinyl group yielded one of the most potent MCH-R1 antagonists in one study. jst.go.jp
These findings collectively demonstrate that peripheral modifications are a key strategy for optimizing the pharmacological profile of a lead compound. nih.gov
Rational Design Principles for Enhanced Bioactivity and Specificity
The rational design of more potent and specific analogs of this compound is guided by established structure-activity relationships. A key strategy involves a hybrid approach, incorporating known pharmacophores that bind to specific targets. For example, combining a pharmacophore that binds to the acetylated lysine (B10760008) pocket of BET proteins with a typical kinase hinge binder led to the creation of potent dual inhibitors of BET proteins and CDK9. nih.gov
Based on available research, several design principles can be formulated:
Optimize Core Substitutions: The quinoxalin-2(1H)-one core containing a 4-aryl-substituted thiazol-2-amine moiety was found to be optimal for anti-HCV activity. nih.gov
Introduce Hydrogen-Bond Acceptors: Adding a hydrogen-bond acceptor, such as an N,N-disubstituted amide group, at the C-3 position of the quinoxalin-2(1H)-one core was shown to be beneficial for antiviral potency. nih.gov
Strategic Placement of Substituents: The position and electronic properties of substituents on peripheral rings are critical. For instance, placing electron-donating groups on quinoxaline sulfonamide scaffolds can positively influence antibacterial activity. mdpi.com For MCH-R1 antagonists, para-substitution on a phenyl ring was preferred over meta-substitution. jst.go.jp
Maintain Essential Moieties: Certain functional groups are essential for activity and should be preserved. The NH-group of the lactam moiety in quinoxalin-2(1H)-one derivatives was found to be crucial for their anti-HCV activity. nih.gov
Bioisosteric Replacement: The furan-2-carboxamide moiety can serve as an effective bioisosteric replacement for other rings, like furanone, to maintain or enhance biological activity while potentially improving pharmacokinetic properties. nih.govresearchgate.net
Advanced Applications in Chemical Biology and Materials Science
Utilization as Chemical Probes for Biological Systems
Chemical probes are small molecules designed to selectively modulate and study protein function within complex biological systems, providing insights that are complementary to genetic methods. nih.govcaymanchem.com An ideal probe exhibits high potency (typically with an affinity below 100 nM for its primary target) and selectivity (at least 10-fold over related targets). nih.gov The development of such tools is crucial for target validation and understanding disease phenotypes. caymanchem.commdpi.com
The quinoxaline (B1680401) core is a key component in various molecular probes. For instance, fluorescent probes for detecting hydrogen sulfide (B99878) (H₂S), a significant biological signaling molecule, have been developed using scaffolds that incorporate heterocyclic systems. nih.gov These probes often work through mechanisms like azide (B81097) reduction or nucleophilic attack, leveraging the chemical properties of H₂S for selective detection. nih.gov While N-(6-quinoxalinyl)-2-furamide itself has not been extensively documented as a chemical probe, its structure suggests potential. The quinoxaline system can be tailored for fluorescence and target binding, while the furan-amide portion could be modified to act as a reactive group or recognition element for specific enzymes or cellular components. hsulab.com The development of tailored, activity-based probes allows for the interrogation of specific enzyme functions, such as serine hydrolases, in their native biological environments. hsulab.com
Applications in Biosensing and Bioimaging Technologies (e.g., Thermally Activated Delayed Fluorescence)
Biosensing and bioimaging are critical technologies in modern diagnostics and biomedical research, relying on materials that can signal the presence of specific analytes or allow for the visualization of biological processes. mdpi.comfrontiersin.orgmdpi.com Quinoxaline derivatives have emerged as promising candidates for creating advanced optical materials, particularly those exhibiting Thermally Activated Delayed Fluorescence (TADF). rsc.org
TADF is a mechanism that allows for highly efficient light emission by harvesting both singlet and triplet excitons, a property highly sought after in organic light-emitting diodes (OLEDs) and bioimaging. frontiersin.org This process is facilitated by a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states. rsc.org Research has demonstrated that various quinoxaline-based molecules can function as TADF emitters. For example, emitters based on a benzo[g]quinoxaline-5,10-dione acceptor have been shown to exhibit TADF with high photoluminescence quantum yields. rsc.org Similarly, deep red and near-infrared (NIR) TADF emitters, which are valuable for bioimaging due to deeper tissue penetration, have been developed using a dibenzo[f,h]pyrido[2,3-b]quinoxaline (B11843148) acceptor. chemrxiv.org
Although this compound has not been specifically characterized as a TADF emitter, its donor-acceptor-like structure (with the furan (B31954) and quinoxaline rings) is a common design principle for such materials. The photophysical properties of related quinoxaline-based TADF emitters are summarized in the table below, illustrating the potential of this class of compounds.
Table 1: Photophysical Properties of Selected Quinoxaline-Based TADF Emitters
| Compound | Donor Moiety | Acceptor Moiety | Emission Max (λPL) | Photoluminescence Quantum Yield (ΦPL) | Singlet-Triplet Energy Gap (ΔEST) | Application |
|---|---|---|---|---|---|---|
| DMAC-PyBP | DMAC | Dibenzo[f,h]pyrido [2,3-b]quinoxaline | 643 nm | 62.3% | 0.03 eV | Red/NIR TADF Emitter chemrxiv.org |
| PXZ-PyBP | PXZ | Dibenzo[f,h]pyrido [2,3-b]quinoxaline | 743 nm | 21.2% | 0.10 eV | Red/NIR TADF Emitter chemrxiv.org |
| MeTPA-BQ | MeTPA | Benzo[g]quinoxaline-5,10-dione | 625-670 nm | 39-42% | Not specified | Deep-Red OLEDs rsc.org |
| NIR-TADF NPs | Not specified | Not specified | Near-Infrared | Not specified | Extremely small | Two-Photon-Excited Photodynamic Therapy nih.gov |
This table is for illustrative purposes to show the performance of related quinoxaline derivatives.
Role as Synthetic Intermediates and Building Blocks for Complex Architectures
The controlled assembly of molecular building blocks into complex, covalently bound architectures is a fundamental goal in materials science and nanotechnology, paving the way for molecular electronics and sophisticated functional materials. researchgate.net Quinoxaline derivatives serve as versatile synthetic intermediates due to the reactivity of the pyrazine (B50134) ring and the potential for functionalization on the benzene (B151609) portion of the scaffold. usda.govmdpi.com
This compound possesses multiple reactive sites that can be exploited for further chemical modification. The amide linkage can be hydrolyzed or modified, and the aromatic rings are susceptible to electrophilic substitution, allowing for the introduction of new functional groups. The nitrogen atoms in the quinoxaline ring can also influence its reactivity and participate in coordination chemistry.
The synthesis of novel quinoxaline derivatives often involves multi-step processes where a core quinoxaline structure is elaborated upon. usda.govresearchgate.net For example, 2-substituted 4H-3,1-benzoxazin-4-ones are recognized as valuable building blocks for medicinally active molecules, and quinoxalin-2(1H)-ones are key components in many pharmacologically active compounds. mdpi.com The synthesis of substituted 3-(3-chloro-1H-pyrazol-5-yl)quinoxalin-2(1H)ones demonstrates how the quinoxaline core can be used as a platform to construct more complex heterocyclic systems. researchgate.net These examples underscore the role of quinoxaline-containing molecules like this compound as foundational structures for creating larger, more intricate molecular architectures.
Agronomic Applications: Herbicidal Activity of Analogues
The development of herbicides with novel modes of action is critical for managing weed resistance and ensuring global food security. nih.gov The quinoxaline scaffold has been identified as a promising framework for the discovery of new pesticides. usda.gov Research into novel quinoxaline derivatives has shown that many of these compounds exhibit significant herbicidal, as well as fungicidal and insecticidal, activities. usda.gov
A study on the pesticidal activities of newly synthesized quinoxalines revealed that compounds with this core structure could act as potent herbicides. usda.gov The mode of action for one of the most active compounds, 2-(6-methoxy-2-oxo-3-phenylquinoxalin-1(2H)-yl)acetonitrile (3f), was identified as the inhibition of protoporphyrinogen (B1215707) oxidase (PPO). usda.gov PPO inhibitors are a major class of commercial herbicides. doi.org This finding suggests that the quinoxaline scaffold can effectively mimic a portion of the natural PPO substrate, protoporphyrinogen IX, leading to enzyme inhibition and plant death. doi.org
While the specific herbicidal activity of this compound is not reported, the activity of its analogues highlights the potential of this chemical class in agriculture. The table below details the herbicidal activity of several quinoxaline analogues against various weed species.
Table 2: Herbicidal Activity of Selected Quinoxaline Analogues
| Compound | Structure | Target Weed(s) | Activity Level | Mode of Action | Reference |
|---|---|---|---|---|---|
| Compound 3f | 2-(6-methoxy-2-oxo-3-phenylquinoxalin-1(2H)-yl)acetonitrile | Broadleaf and grass weeds | High | PPO Inhibition | usda.gov |
| Compound 3g | 1-allyl-6-methoxy-3-phenylquinoxalin-2(1H)-one | Broadleaf and grass weeds | High | Not specified | usda.gov |
| Fluoroquinolone Analogues | Ciprofloxacin and its analogues | Arabidopsis thaliana | Moderate to High | DNA Gyrase Inhibition | nih.gov |
| 6-Indazolyl-2-picolinic Acids | Picolinic acids with indazolyl group | Amaranthus retroflexus, Chenopodium album | High (post-emergence) | Auxin-related | nih.gov |
This table includes various heterocyclic compounds to illustrate the broader context of herbicide research, with quinoxalines being a key area of interest.
The structural diversity of active quinoxaline analogues suggests that further modification of the this compound structure could lead to the development of new, effective herbicides. usda.gov
Future Research Trajectories and Perspectives
Development of Unexplored Synthetic Avenues for Novel Derivatives
The future synthesis of N-(6-quinoxalinyl)-2-furamide analogs should focus on efficiency, diversity, and sustainability. While classical methods involving the condensation of o-phenylenediamines with dicarbonyl compounds are well-established for forming the quinoxaline (B1680401) core, future work can explore more advanced and greener strategies. mtieat.orgresearchgate.net
Key future synthetic explorations should include:
Multicomponent Reactions (MCRs): Designing one-pot syntheses where the quinoxaline core and the amide side chain are constructed in a single, efficient operation. This approach minimizes waste and purification steps, aligning with green chemistry principles. ijirt.org
Flow Chemistry: Utilizing continuous flow reactors for the synthesis of this compound and its derivatives can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processing.
Catalyst Innovation: Exploring novel catalytic systems, such as inexpensive nickel-based catalysts or metal-free, bio-inspired organocatalysts, could provide more sustainable and cost-effective routes to quinoxaline synthesis. organic-chemistry.org The use of recyclable, solid-supported catalysts like heteropolyoxometalates on alumina (B75360) could further enhance the environmental friendliness of the synthesis. nih.gov
Structural Diversification: A primary goal will be the creation of a chemical library based on the this compound scaffold. This can be achieved by:
Modifying substituents on the benzoyl ring of the quinoxaline moiety to modulate electronic properties and lipophilicity.
Altering the furan (B31954) ring to other five- or six-membered heterocycles (e.g., thiophene, pyridine, pyrazole) to probe the impact on biological activity. nih.gov
Introducing linkers of varying lengths and flexibility between the quinoxaline and furamide moieties.
| Proposed Synthetic Strategy | Key Advantages | Relevant Precedents |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. udayton.edutsijournals.com | Synthesis of various quinoxaline derivatives. udayton.edutsijournals.com |
| Tandem Cyclization Strategies | One-pot efficiency, construction of complex fused systems. tandfonline.com | Synthesis of polycyclic quinoxaline systems. tandfonline.com |
| C-H Activation/Functionalization | Direct modification of the quinoxaline core without pre-functionalization. | An emerging area in heterocyclic chemistry. |
Deeper Mechanistic Elucidation of Biological Actions and Target Validation
Quinoxaline derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, by interacting with a multitude of biological targets. frontiersin.orgrsc.orgnih.govcore.ac.uk The mechanism of action for many quinoxaline compounds involves the inhibition of crucial cellular enzymes or direct interaction with nucleic acids. mdpi.comnih.gov For this compound, a systematic investigation is required to identify its specific cellular partners and validate their role in its biological effects.
Future mechanistic studies should prioritize:
Target Identification: Employing unbiased, large-scale screening methods to identify the molecular targets of this compound. Techniques such as chemical proteomics using affinity-based probes, yeast two-hybrid screening, and thermal shift assays can pinpoint binding proteins.
Genomic and Genetic Approaches: Performing whole-genomic sequencing of spontaneous drug-resistant mutants can reveal mutations in genes that mediate the compound's activity, a powerful method for identifying its mode of action, as demonstrated for other quinoxaline derivatives that act as DNA-damaging agents. nih.govmdpi.com
Target Validation: Once potential targets are identified, their biological relevance must be confirmed. Methods like RNA interference (siRNA) or CRISPR-Cas9 gene editing to knock down or knock out the target protein can establish a causal link between the target and the compound's observed phenotype.
Enzymatic and Cellular Assays: Based on the known targets of related quinoxaline amides, this compound should be screened against panels of kinases (e.g., VEGFR-2, p38α MAPK), histone deacetylases (HDACs), and topoisomerases to determine its inhibitory profile. frontiersin.orgrsc.orgnih.govmdpi.com
Integration of Advanced Computational Predictions for Rational Compound Design
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of new molecules with improved potency and selectivity. researchgate.net For this compound, integrating computational predictions can guide the synthetic efforts outlined in section 8.1, saving significant time and resources.
A forward-looking computational workflow would involve:
Molecular Docking and Scoring: Once a biological target is validated, molecular docking can be used to predict the binding mode of this compound within the target's active site. This information is crucial for designing new derivatives with enhanced interactions. rsc.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models based on a library of synthesized analogs and their measured biological activities can identify key structural features that correlate with potency, guiding the design of more effective compounds. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound-target complex, assessing the stability of binding interactions over time and helping to refine derivative designs. nih.gov
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early in the design phase can help prioritize compounds with more favorable drug-like profiles, reducing late-stage attrition. frontiersin.orgnih.gov
| Computational Tool | Application in Future Research | Reported Use with Quinoxalines |
| Molecular Docking | Predict binding modes and affinities to biological targets like kinases or HDACs. frontiersin.orgmdpi.com | Design of VEGFR-2 and HDAC inhibitors. frontiersin.orgrsc.org |
| MD Simulations | Assess the stability of the ligand-protein complex over time. nih.gov | Validation of docking poses for p38α MAPK inhibitors. nih.gov |
| QSAR Modeling | Identify structural features critical for biological activity to guide derivative synthesis. researchgate.net | Design of novel VEGFR-2 inhibitors. researchgate.net |
| ADMET Prediction | Filter out compounds with predicted poor pharmacokinetic or toxicity profiles. nih.govjohnshopkins.edu | Evaluation of newly synthesized quinoxalinone derivatives. nih.govjohnshopkins.edu |
Expanding the Scope of Non-Biological Applications in Material Sciences
The utility of the quinoxaline heterocycle is not confined to pharmacology. Its rigid, planar, and electron-deficient nature makes it an excellent building block for functional organic materials. nih.govresearchgate.net Quinoxaline-based compounds have found applications as organic semiconductors, components in organic light-emitting diodes (OLEDs), and fluorescent dyes. udayton.edutsijournals.com
Future research should investigate the potential of this compound in material science by:
Synthesis of Conjugated Polymers: Creating polymers that incorporate the this compound unit into the main chain. The electronic properties of such polymers could be tuned by chemical modification.
Photophysical Characterization: A thorough investigation of the absorption and emission properties of this compound and its derivatives is essential. This includes measuring quantum yields and lifetimes to assess their potential as fluorophores or components in electroluminescent devices. researchgate.net
Device Fabrication and Testing: Exploring the use of these new materials as active layers in organic electronic devices, such as organic field-effect transistors (OFETs) or as sensitizers in dye-sensitized solar cells (DSSCs).
Methodological Innovations in Chemical Synthesis and Characterization
Advancements in synthetic and analytical methodologies are crucial for driving research forward. For the this compound scaffold, future efforts should be directed towards adopting and developing state-of-the-art techniques.
Key areas for innovation include:
Sustainable Synthesis: Moving beyond traditional heating and solvent-based methods to more environmentally benign protocols. This includes catalyst-free reactions, biocatalytic synthesis, and the use of green solvents like water or ionic liquids. ijirt.orgtsijournals.com
Advanced Purification: Developing more efficient purification techniques to handle the libraries of derivatives that will be generated, potentially moving away from traditional column chromatography towards automated mass-directed purification.
Unambiguous Structural Characterization: While standard techniques like NMR, IR, and mass spectrometry are essential, obtaining single-crystal X-ray diffraction data for key compounds is critical. nih.govresearchgate.net This provides definitive proof of structure and conformation, which is invaluable for accurate computational modeling and understanding structure-activity relationships.
By pursuing these multifaceted research trajectories, the scientific community can systematically explore and harness the potential of this compound, transforming it from a molecule of interest into a valuable scaffold for the development of new therapeutics and advanced materials.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(6-quinoxalinyl)-2-furamide, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves coupling 6-aminoquinoxaline with activated furan-2-carboxylic acid derivatives. For analogous compounds (e.g., N-(benzoylphenyl)-2-furamides), methyl esters of furan-carboxylic acids are reacted with aminobenzophenones under alkaline conditions (NaOH) or acid catalysis (HCl). Key intermediates are purified via recrystallization or column chromatography and characterized using melting point analysis, IR spectroscopy (to confirm amide C=O stretch at ~1650 cm⁻¹), and ¹H/¹³C NMR (to verify substitution patterns and aromatic proton integration) .
Q. How can researchers optimize reaction yields for this compound derivatives?
- Methodological Answer : Yield optimization requires systematic variation of:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in quinoxaline derivatives.
- Temperature : Controlled heating (60–80°C) minimizes side reactions like hydrolysis.
- Coupling agents : Use of carbodiimides (e.g., DCC) or phosphonium salts improves amide bond formation.
Parallel monitoring via TLC or HPLC ensures reaction progress .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- ¹H NMR : Aromatic protons in quinoxaline (δ 8.5–9.0 ppm) and furan (δ 6.5–7.5 ppm) moieties confirm regiochemistry.
- HRMS : Exact mass analysis distinguishes between isomers (e.g., 6- vs. 5-quinoxalinyl substitution).
- X-ray crystallography : Resolves ambiguous cases (e.g., planar vs. non-planar conformations) but requires high-purity crystals .
Advanced Research Questions
Q. How does this compound interact with quinone oxidoreductase 2 (QR2), and what assays validate this mechanism?
- Methodological Answer : Structural analogs (e.g., NMDPEF) inhibit QR2 by competing with its cofactor, melatonin. To validate:
- In vitro : Measure QR2 activity via UV-Vis spectroscopy using menadione as a substrate; IC₅₀ values are calculated from dose-response curves.
- In vivo : Use QR2-silenced cell lines (CRISPR/Cas9) to confirm target specificity. Rescue experiments with exogenous QR2 restore oxidative stress phenotypes .
Q. How can conflicting data between in vitro potency and in vivo efficacy of this compound be resolved?
- Methodological Answer : Discrepancies often arise from poor pharmacokinetics. Address via:
- Metabolic stability assays : Incubate with liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation).
- Blood-brain barrier (BBB) penetration : Use parallel artificial membrane permeability assays (PAMPA) or in situ brain perfusion models.
- Formulation adjustments : Co-administration with cyclodextrins or liposomal encapsulation improves bioavailability .
Q. What strategies are effective in analyzing the neuroprotective effects of this compound against environmental neurotoxicants?
- Methodological Answer :
- Animal models : Induce neurotoxicity with paraquat (PQ) or organophosphates; administer the compound intravenously or via microinfusion into the substantia nigra.
- Biomarkers : Quantify malondialdehyde (MDA, lipid peroxidation marker) and glutathione (GSH, antioxidant) in brain homogenates.
- Behavioral assays : Rotarod tests and electrocortical monitoring assess motor and cognitive deficits .
Q. How can researchers reconcile inconsistent results in the compound’s anti-hyperlipidemic activity across studies?
- Methodological Answer : Variability may stem from:
- Model selection : Triton WR-1339-induced hyperlipidemia (acute) vs. diet-induced models (chronic).
- Dose regimens : Optimize using pharmacokinetic/pharmacodynamic (PK/PD) modeling to align plasma exposure with target engagement.
- Endpoint selection : Prioritize direct lipid markers (TC, LDL-C) over indirect surrogates (e.g., weight loss) .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for dose-response studies involving this compound?
- Methodological Answer :
- Non-linear regression : Fit sigmoidal curves (variable slope) to calculate EC₅₀/IC₅₀ using software like GraphPad Prism.
- ANOVA with post-hoc tests : Compare multiple treatment groups (e.g., vehicle vs. compound ± QR2 inhibitors).
- Power analysis : Predefine sample sizes to detect ≥30% effect size with 80% power .
Q. How should researchers design experiments to differentiate between on-target and off-target effects?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
